ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring, a sulfonylpiperazine moiety, and a cyano group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the cyano group and the sulfonylpiperazine moiety. Key steps in the synthesis may include:
Cyclopenta[b]thiophene Formation: This step involves the cyclization of a suitable precursor, often using a Lewis acid catalyst.
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Sulfonylpiperazine Addition: The sulfonylpiperazine moiety is typically added through a coupling reaction, often facilitated by a coupling agent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the sulfonylpiperazine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Due to its potential biological activity, the compound can be investigated for its effects on various biological systems. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests that it may interact with biological membranes or intracellular signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and may exhibit comparable biological activities.
Thiophene Derivatives:
Piperazine Derivatives: These compounds often exhibit biological activity and can be used in drug development.
The uniqueness of ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate lies in its combination of structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-2-31-22(28)25-10-12-26(13-11-25)33(29,30)16-8-6-15(7-9-16)20(27)24-21-18(14-23)17-4-3-5-19(17)32-21/h6-9H,2-5,10-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLSAQXXYOMJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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